3,5,7-Trimethyl-1H-indole-2-carboxylic acid
Overview
Description
3,5,7-Trimethyl-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol It is a derivative of indole, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
Indole derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels
Mode of Action
Indole derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions . The exact nature of these interactions depends on the specific structure of the indole derivative and its target.
Biochemical Pathways
Indole derivatives can influence a variety of biochemical pathways depending on their specific targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trimethyl-1H-indole-2-carboxylic acid typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method involves the alkylation of indole at specific positions followed by carboxylation. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5,7-Trimethyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, alcohols), solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can result in various substituted indole derivatives .
Scientific Research Applications
3,5,7-Trimethyl-1H-indole-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1H-indole-2-carboxylic acid
- 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
- 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid
Uniqueness
3,5,7-Trimethyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties .
Properties
IUPAC Name |
3,5,7-trimethyl-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-6-4-7(2)10-9(5-6)8(3)11(13-10)12(14)15/h4-5,13H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNONUNNILCXRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390197 | |
Record name | 3,5,7-Trimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876715-82-1 | |
Record name | 3,5,7-Trimethyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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